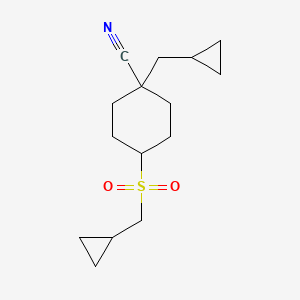
Cephalotaxine, acetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cephalotaxine, acetate (ester) is a natural alkaloid derived from the plant genus Cephalotaxus. This compound is known for its unique chemical structure and significant biological activities, particularly in the field of medicinal chemistry. Cephalotaxine, acetate (ester) is a derivative of cephalotaxine, which is isolated from the bark and leaves of Cephalotaxus species. It has been extensively studied for its potential therapeutic applications, especially in the treatment of leukemia.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cephalotaxine, acetate (ester) typically involves the esterification of cephalotaxine. One common method is the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a yield of 60% . Another method involves the borohydride reduction of cephalotaxinone to cephalotaxine, followed by esterification .
Industrial Production Methods
Industrial production of cephalotaxine, acetate (ester) often relies on plant-derived cephalotaxine due to its abundance in Cephalotaxus species. The process involves the extraction of cephalotaxine from the plant material, followed by chemical modification to produce the acetate ester. This method is preferred for large-scale production due to the high yield and cost-effectiveness .
化学反応の分析
Types of Reactions
Cephalotaxine, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert cephalotaxine, acetate (ester) to other functionalized compounds.
Substitution: The acetate group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cephalotaxine derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Cephalotaxine, acetate (ester) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex alkaloids.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Cephalotaxine, acetate (ester) is investigated for its antileukemic properties and potential use in cancer therapy.
Industry: The compound is used in the development of pharmaceuticals and as a lead compound for drug discovery
作用機序
Cephalotaxine, acetate (ester) exerts its effects by binding to the peptidyl transferase center of the human ribosome, inhibiting protein translation. This mechanism is similar to that of homoharringtonine, another cephalotaxine derivative. The inhibition of protein synthesis leads to the suppression of cell growth and proliferation, making it effective against rapidly dividing cancer cells .
類似化合物との比較
Cephalotaxine, acetate (ester) can be compared with other similar compounds such as:
Homoharringtonine: Both compounds inhibit protein synthesis, but homoharringtonine has an additional ester side chain that enhances its biological activity.
Isoharringtonine: Similar in structure but differs in the position of the ester group, affecting its activity.
Norisoharringtonine: A new compound with a similar backbone but different functional groups, leading to distinct biological properties.
Cephalotaxine, acetate (ester) is unique due to its specific esterification, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C20H23NO5 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] acetate |
InChI |
InChI=1S/C20H23NO5/c1-12(22)26-19-17(23-2)10-20-5-3-6-21(20)7-4-13-8-15-16(25-11-24-15)9-14(13)18(19)20/h8-10,18-19H,3-7,11H2,1-2H3/t18-,19-,20+/m1/s1 |
InChIキー |
WZFZRXGNVSHCOI-AQNXPRMDSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4 |
正規SMILES |
CC(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





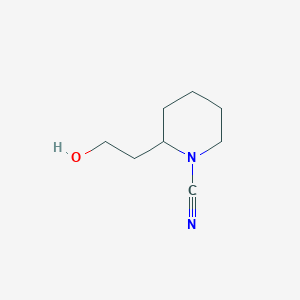
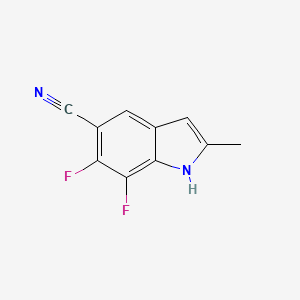
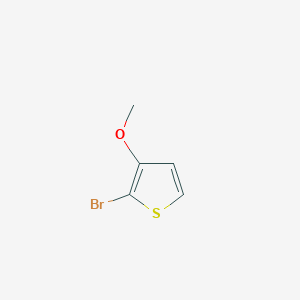
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)


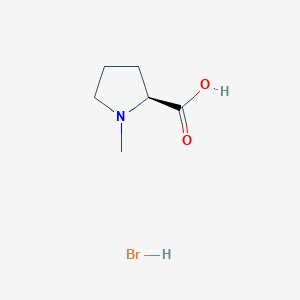
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
